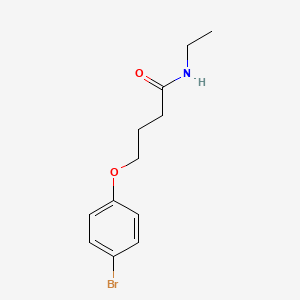
1-(1,1-Difluoroethyl)-4-iodobenzene
Übersicht
Beschreibung
“1-(1,1-Difluoroethyl)-4-iodobenzene” is a compound that contains a benzene ring with an iodine atom and a 1,1-difluoroethyl group attached to it . The 1,1-difluoroethyl group is a two-carbon chain with two fluorine atoms attached to the terminal carbon .
Synthesis Analysis
While specific synthesis methods for “1-(1,1-Difluoroethyl)-4-iodobenzene” were not found, there are studies on the synthesis of related compounds. For instance, a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-Difluoroethyl chloride (CH3CF2Cl) has been reported . This could potentially be adapted for the synthesis of “1-(1,1-Difluoroethyl)-4-iodobenzene”.
Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-4-iodobenzene” would consist of a benzene ring with an iodine atom and a 1,1-difluoroethyl group attached to it. The 1,1-difluoroethyl group would have two fluorine atoms attached to the terminal carbon .
Wissenschaftliche Forschungsanwendungen
Synthesis Precursor
1-(1,1-Difluoroethyl)-4-iodobenzene is a key intermediate in various organic syntheses. Diemer et al. (2011) reported on the use of similar dibromo-iodobenzenes as intermediates in the synthesis of various derivatives, highlighting their role in reactions based on the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Catalysis in Ionic Liquids
Iodobenzene derivatives, closely related to 1-(1,1-Difluoroethyl)-4-iodobenzene, are utilized in Heck reactions as demonstrated by Okubo et al. (2002). They found that reactions with silica-supported palladium complex catalysts in non-aqueous ionic liquids show higher activities than in traditional solvents (Okubo, Shirai, & Yokoyama, 2002).
Organic Chemistry and Fluorination
Wittig (1980) discussed the influence of ring strain in organic molecules, which can be relevant to the study of 1-(1,1-Difluoroethyl)-4-iodobenzene. The research focuses on the synthesis of hydrocarbons that could potentially involve similar compounds (Wittig, 1980).
Crystal Structure Analysis
Thalladi et al. (1998) explored the C−H···F interactions in the crystal structures of fluorobenzenes. This research could provide insights into the structural characteristics of 1-(1,1-Difluoroethyl)-4-iodobenzene (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Fluorobenzenes in Organometallic Chemistry
Pike et al. (2017) highlighted the role of fluorobenzenes in organometallic chemistry, a field relevant to the study of 1-(1,1-Difluoroethyl)-4-iodobenzene. They discussed the use of fluorobenzenes as solvents and ligands in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Iodination Processes
Atsushi et al. (1985) and Shimizu et al. (1985) provided methods for the iodination of benzene, which could be applicable to similar compounds like 1-(1,1-Difluoroethyl)-4-iodobenzene (Atsushi, Yamataka, & Isoya, 1985), (Shimizu, Yamataka, & Isoya, 1985).
Electrochemical Fluorination
Momota et al. (1998) discussed the electrochemical fluorination of aromatic compounds, which is relevant to understanding the reactivity of compounds like 1-(1,1-Difluoroethyl)-4-iodobenzene (Momota, Mukai, Kato, & Morita, 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,1-difluoroethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXCVLCLGLRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



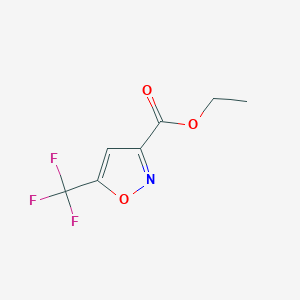
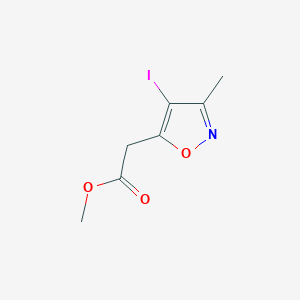
![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)
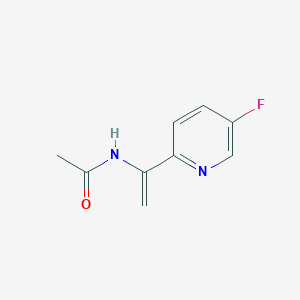
![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
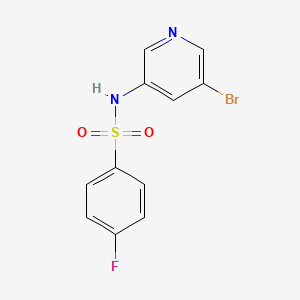
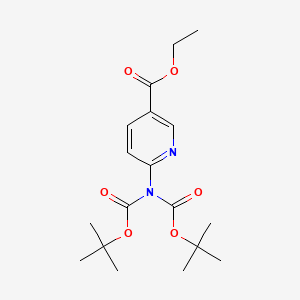
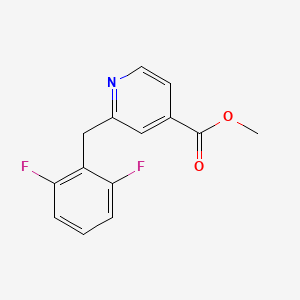
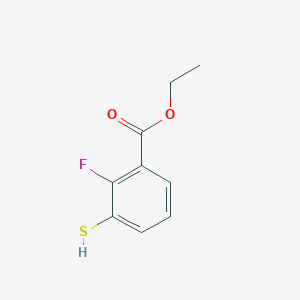
![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
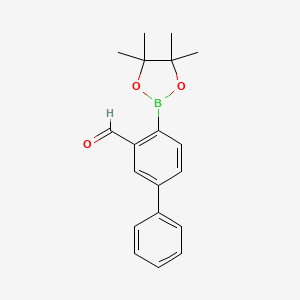
![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)
